2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

描述

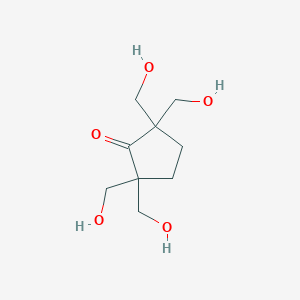

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.225 g/mol It is known for its unique structure, which includes four hydroxymethyl groups attached to a cyclopentanone ring

准备方法

Synthetic Routes and Reaction Conditions

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone can be synthesized through the reaction of phosphorus pentoxide with phosphatidic acid . This reaction typically involves the use of highly corrosive reagents such as sulfuric acid or pentoxide to catalyze the formation of the desired product. The reaction conditions must be carefully controlled to ensure the successful synthesis of the compound.

Industrial Production Methods

. This suggests that the compound is produced on a small scale for research purposes rather than large-scale industrial production.

化学反应分析

Types of Reactions

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a hydroxyl group.

Substitution: The hydroxymethyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like acid chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce a hydroxyl group.

科学研究应用

Table 1: Synthesis Conditions

| Reagent | Amount | Condition |

|---|---|---|

| Cyclopentanone | 1 g | Reflux |

| Formaldehyde | Stoichiometric | Acidic medium |

| Catalyst (e.g., ZnCl₂) | Variable | Controlled temperature |

Organic Synthesis

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as nucleophilic substitution and condensation reactions. For example, it has been used to synthesize polyspiroacetals by reacting with isophthalaldehyde .

Polymer Chemistry

The compound is utilized in the development of specialty polymers. Its hydroxymethyl groups can be functionalized to create polymeric materials with tailored properties. Research has shown that polymers derived from this compound exhibit enhanced mechanical strength and thermal stability .

Biological Applications

Emerging studies indicate potential biological applications for this compound derivatives. These derivatives have been explored for their antimicrobial properties against various pathogens. For instance, compounds synthesized from this precursor have shown promising activity against Escherichia coli and other bacteria .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of derivatives synthesized from this compound. The results demonstrated significant antibacterial activity against multiple strains of bacteria, suggesting its potential for pharmaceutical applications .

Spectral Properties

The characterization of this compound can be achieved using various spectroscopic techniques. Key spectral data include:

- FT-IR Spectroscopy : Characteristic peaks at 3200 cm (O-H stretching), 2960 cm (C-H stretching), and 1725 cm (C=O stretching).

- NMR Spectroscopy : Chemical shifts indicating the presence of hydroxymethyl groups and confirming the structure.

Table 2: Spectral Data Summary

| Technique | Wavelength/Frequency | Observation |

|---|---|---|

| FT-IR | 3200 cm | O-H stretching |

| FT-IR | 1725 cm | C=O stretching |

| NMR | δ (p.p.m.) 4.59 | -CH₂-OH |

作用机制

The mechanism of action of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone involves its ability to act as a catalyst in various chemical reactions. The hydroxymethyl groups can participate in hydrogen bonding and other interactions that facilitate the formation of reaction intermediates. The cyclopentanone ring provides a stable framework for these interactions, allowing the compound to effectively catalyze the desired reactions.

相似化合物的比较

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone can be compared to other similar compounds, such as:

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone: This compound has chloromethyl groups instead of hydroxymethyl groups, which can lead to different reactivity and applications.

Cyclopentanone: The parent compound without any substituents, which is less reactive and has fewer applications compared to its hydroxymethylated derivative.

The uniqueness of this compound lies in its multiple hydroxymethyl groups, which provide a versatile platform for various chemical reactions and applications.

生物活性

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (THCP) is a cyclic ketone known for its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

- Chemical Formula : C₉H₁₆O₅

- Molecular Weight : 214.22 g/mol

- Melting Point : 145.9–147.5 °C

- Spectroscopic Data :

- FT-IR: Peaks at 3200, 2960, 2888, 1725, and 1045 cm⁻¹

- NMR (DMSO-d₆): δ (p.p.m.): 4.59 (-CH₂-O), 3.43–3.24 (C-H-OH), and 1.97 (-C₂H)

THCP exhibits biological activity primarily through its interaction with various cellular targets. The compound's hydroxymethyl groups may facilitate hydrogen bonding with proteins or nucleic acids, potentially influencing enzymatic activities or molecular recognition processes.

Research indicates that THCP can inhibit specific viral enzymes involved in nucleic acid synthesis, thereby disrupting the viral life cycle and reducing viral loads in infected cells. This mechanism is similar to other antiviral compounds such as Enviroxime, which also targets viral proteins to prevent replication.

Antiviral Activity

THCP has been studied for its antiviral properties against several viruses, including rhinovirus and poliovirus. In vitro studies have shown that THCP significantly reduces viral replication by inhibiting key viral enzymes.

Antimicrobial Properties

In addition to its antiviral effects, THCP has demonstrated antimicrobial activity against various bacterial strains. A study reported that THCP exhibited significant inhibitory effects on the growth of Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of THCP against rhinovirus using cell culture assays. The results indicated a dose-dependent reduction in viral titers, with an IC50 value comparable to established antiviral drugs. This suggests that THCP may serve as a promising candidate for further development as an antiviral agent.

Case Study 2: Antimicrobial Activity

In another investigation, THCP was tested against a panel of bacterial pathogens. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties. These findings support the potential use of THCP in treating infections caused by resistant bacterial strains.

Data Summary

| Activity Type | Target Organism | Observed Effect | IC50/MIC |

|---|---|---|---|

| Antiviral | Rhinovirus | Significant reduction | Comparable to antivirals |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | X μg/mL |

| Escherichia coli | Inhibition of growth | Y μg/mL |

属性

IUPAC Name |

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFZVJRDJVDKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1(CO)CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284133 | |

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3322-70-1 | |

| Record name | 3322-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。